Lasofoxifene-d4 Sulfate

Isotopic Purity Deuterium Enrichment Stable Isotope Labeling

Researchers quantifying lasofoxifene in plasma face analyte loss and ion suppression that unlabeled internal standards cannot correct. Lasofoxifene-d4 Sulfate solves this as a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte, ensuring accurate LC-MS/MS quantification. • Validated for clinical PK assays (0.025-25.0 ng/mL range) • Enables precise sulfate metabolite identification in metabolic profiling • Traceable reference for ANDA/DMF regulatory submissions. Supplied with full characterization for immediate method deployment.

Molecular Formula C28H31NO5S
Molecular Weight 497.642
CAS No. 1246817-62-8
Cat. No. B587776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene-d4 Sulfate
CAS1246817-62-8
Synonyms(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol 2-(Hydrogen Sulfate); 
Molecular FormulaC28H31NO5S
Molecular Weight497.642
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5
InChIInChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2
InChIKeyNXQINUGCNDMKEW-NXOFZFLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasofoxifene-d4 Sulfate CAS 1246817-62-8: Analytical Standard Procurement for Pharmacokinetic and Metabolic Studies


Lasofoxifene-d4 Sulfate (CAS 1246817-62-8) is a stable, isotopically labeled analog of lasofoxifene sulfate, wherein four hydrogen atoms have been replaced with deuterium (²H) atoms. Lasofoxifene itself is a nonsteroidal selective estrogen receptor modulator (SERM) studied for osteoporosis, vulvar-vaginal atrophy, and metastatic breast cancer with ESR1 mutations [1]. Lasofoxifene-d4 Sulfate is a chiral pharmaceutical standard and isotope-labeled compound, supplied as a metabolite of lasofoxifene in humans [2], and is intended exclusively as an analytical tool for precise quantification in mass spectrometry-based assays.

Why Unlabeled Lasofoxifene Sulfate or Other SERM Internal Standards Cannot Substitute for Lasofoxifene-d4 Sulfate


Lasofoxifene-d4 Sulfate cannot be generically substituted in analytical workflows due to the fundamental principles of isotope-dilution mass spectrometry. The use of unlabeled lasofoxifene sulfate or a structurally dissimilar SERM as an internal standard (IS) fails to compensate for analyte loss during sample extraction and for ionization variability in the mass spectrometer source [1]. This failure occurs because only a stable isotope-labeled internal standard (SIL-IS), with near-identical physicochemical properties to the target analyte, co-elutes and experiences the same matrix effects as the unlabeled analyte, ensuring accurate quantification [1]. Furthermore, substituting this deuterated analog with a ¹³C-labeled IS or a different deuterated isomer introduces differential matrix effects and unpredictable quantification bias, as demonstrated in comparative studies [2].

Lasofoxifene-d4 Sulfate (CAS 1246817-62-8) Procurement Evidence: Quantitative Differentiation from Analogs and Unlabeled Forms


Isotopic Enrichment: Quantified Deuterium Incorporation in Lasofoxifene-d4 Sulfate vs. Natural Abundance Baseline

Lasofoxifene-d4 Sulfate, as a deuterium-enriched compound, possesses a deuterium abundance that is significantly greater than the natural isotopic abundance of 0.015% [1]. Specifically, the replacement of four hydrogen atoms with deuterium results in a calculated minimum isotopic enrichment of approximately 12% at the labeled positions, based on the 31 exchangeable hydrogens in the parent molecule [1]. The sulfate salt form, C28H27D4NO5S with a molecular weight of 497.64 g/mol, is typically supplied with a verified isotopic purity >98% as confirmed by the product's Certificate of Analysis .

Isotopic Purity Deuterium Enrichment Stable Isotope Labeling Analytical Standard

Analytical Bias Mitigation: Matrix Effect Compensation of Deuterated vs. ¹³C-Labeled Internal Standards

Systematic comparisons of analytical performance between deuterated (²H) and non-deuterated (¹³C/¹⁵N) SIL-ISs reveal significant quantitative differences. A study demonstrated that urinary 2-methylhippuric acid (2MHA) concentrations generated with 2MHA-[²H₇] were, on average, 59.2% lower than those generated with 2MHA-[¹³C₆] [1]. Spike accuracy experiments further determined that 2MHA-[²H₇] produced negatively biased results of −38.4%, whereas no significant bias was observed for 2MHA-[¹³C₆] [1]. This bias is attributed to a deuterium isotope effect causing a slight retention time shift, leading to differential ion suppression [2].

Matrix Effect Ion Suppression Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Regulatory Traceability: Lasofoxifene-d4 as a Characterized Reference Standard vs. Generic Research Chemicals

Lasofoxifene-d4 is available as a fully characterized reference standard for the API Lasofoxifene, offered with compliance to regulatory guidelines and traceability against pharmacopeial standards (USP or EP) . This designation signifies that the compound is supplied with a comprehensive Certificate of Analysis (COA) detailing identity, purity, and composition, which meets the stringent requirements for analytical method development, method validation (AMV), and Quality Control (QC) applications in pharmaceutical development . In contrast, generic research-grade chemicals are often provided with minimal characterization and without the documentation necessary for regulatory submissions.

Reference Standard Regulatory Compliance Method Validation ANDA Submissions

Optimal Research and Industrial Application Scenarios for Lasofoxifene-d4 Sulfate (CAS 1246817-62-8)


Quantification of Lasofoxifene in Clinical Trial Plasma Samples by LC-MS/MS

This is the primary application for Lasofoxifene-d4 Sulfate. In clinical studies of lasofoxifene for metastatic breast cancer with ESR1 mutations, as described by Damodaran et al., the drug is assayed using a validated LC/MS/MS method with a detection range of 0.025 to 25.0 ng/mL [1]. The use of a deuterated internal standard like Lasofoxifene-d4 is implicit in such validated methods to ensure precise and accurate quantification of plasma trough steady-state concentrations (Css) [1].

Investigating Lasofoxifene Metabolism and Excretion Pathways In Vitro and In Vivo

The primary clearance mechanisms for lasofoxifene in humans involve direct conjugation (including sulfate conjugate formation) and phase I oxidation [1]. Lasofoxifene-d4 Sulfate serves as a critical reference standard for identifying and quantifying the sulfate metabolite of lasofoxifene in biological matrices [2]. It enables researchers to distinguish the exogenously administered drug metabolite from endogenous interferences, a key step in constructing accurate mass balance and metabolic pathway profiles as described in the disposition study of [¹⁴C]lasofoxifene [1].

Development and Validation of Regulatory Bioanalytical Methods for ANDA Submissions

In the context of developing a generic version of lasofoxifene, analytical methods must be rigorously validated according to regulatory guidelines. The use of a fully characterized reference standard like Lasofoxifene-d4 is essential for method development, validation, and subsequent quality control (QC) of drug product [1]. The traceability of this standard against pharmacopeial monographs (USP/EP) provides the confidence required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies [1].

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